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Introduction
Elongation Factor Tu GTP Binding Domain Containing 2 (EFTUD2), also known as Snu114, is

a highly conserved GTPase that plays a critical role in the spliceosome, the cellular machinery

responsible for processing precursor messenger RNA (pre-mRNA). As a core component of the

U5 small nuclear ribonucleoprotein (snRNP), EFTUD2 is essential for the catalytic activity and

dynamic rearrangements of the spliceosome. Its remarkable evolutionary conservation from

yeast to humans underscores its fundamental importance in eukaryotic gene expression. This

technical guide provides an in-depth overview of the evolutionary conservation of the EFTUD2
gene, detailing its sequence and domain conservation, functional parallels in model organisms,

and the experimental methodologies used to elucidate its conserved roles.

Data Presentation: Quantitative Analysis of EFTUD2
Conservation
The evolutionary conservation of EFTUD2 is evident at the sequence, domain, and functional

levels. Quantitative data from comparative genomics and protein sequence analyses are

summarized below.

Table 1: EFTUD2 Protein Sequence Identity Across
Species
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Comparison
Species

NCBI HomoloGene
ID

Protein Sequence
Identity to Human
EFTUD2 (%)

Data Source

Mus musculus

(Mouse)
3133 98% NCBI HomoloGene

Gallus gallus

(Chicken)
3133 95% NCBI HomoloGene

Xenopus tropicalis

(Frog)
3133 92% NCBI HomoloGene

Danio rerio (Zebrafish) 3133 91.5% [1]

Saccharomyces

cerevisiae (Yeast,

Snu114)

- ~37% [2]

Table 2: Conservation of EFTUD2 Functional Domains
The EFTUD2 protein comprises several functional domains that are highly conserved across

eukaryotes.
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Domain Description Conservation Status

GTP-binding domain

Essential for GTPase activity,

which is crucial for

spliceosome remodeling.

Highly Conserved

Elongation Factor Tu Domain 2

Involved in protein-protein

interactions within the

spliceosome.

Highly Conserved

Domain III

Contributes to the overall

structure and stability of the

protein.

Conserved

Domain IV

Plays a role in the interaction

with other spliceosomal

components.

Conserved

Elongation Factor G C/N-

terminus

Homologous to elongation

factor G, suggesting an

ancestral role in translation.

Conserved

Signaling Pathways and Logical Relationships
EFTUD2 plays a crucial role in maintaining genomic stability through its function in pre-mRNA

splicing. Deficiencies in EFTUD2 have been shown to activate the p53 signaling pathway, a key

regulator of cell cycle arrest and apoptosis. The pathway diagram below illustrates the

proposed mechanism by which EFTUD2 haploinsufficiency leads to p53 activation.
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Caption: EFTUD2 deficiency leads to Mdm2 mis-splicing, p53 activation, and apoptosis.

Experimental Protocols
The evolutionary conservation of EFTUD2 has been investigated using a variety of

experimental techniques in model organisms. Detailed methodologies for key experiments are

provided below.

Generation of Eftud2 Knockout Mice using CRISPR/Cas9
This protocol describes the generation of conditional knockout mice to study the effects of

Eftud2 deletion in specific tissues.

Guide RNA (gRNA) Design and Synthesis:

Design gRNAs targeting the introns flanking a critical exon of the mouse Eftud2 gene.

Synthesize the gRNAs and the Cas9 nuclease mRNA.
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Zygote Microinjection:

Harvest zygotes from superovulated female mice.

Microinject a mixture of Cas9 mRNA and the designed gRNAs into the cytoplasm of the

zygotes.

Embryo Transfer and Founder Screening:

Transfer the microinjected zygotes into pseudopregnant female mice.

Screen the resulting pups for the desired genomic deletion by PCR and Sanger

sequencing of tail-tip DNA.

Generation of Conditional Knockout Line:

Breed founder mice carrying the desired deletion with mice expressing Cre recombinase

under the control of a tissue-specific promoter to generate conditional knockout animals.

[3]
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Caption: Workflow for generating conditional Eftud2 knockout mice using CRISPR/Cas9.

Whole-Mount in situ Hybridization (WISH) in Zebrafish
Embryos
This protocol is used to visualize the spatial expression pattern of the eftud2 transcript during

zebrafish embryonic development.

Probe Synthesis:

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the

zebrafish eftud2 mRNA.

Embryo Fixation and Permeabilization:

Fix zebrafish embryos at different developmental stages in 4% paraformaldehyde.
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Permeabilize the embryos with proteinase K to allow probe penetration.

Hybridization:

Incubate the permeabilized embryos with the DIG-labeled eftud2 probe at an elevated

temperature to allow the probe to hybridize to the endogenous mRNA.

Washing and Antibody Incubation:

Wash the embryos to remove unbound probe.

Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

Detection:

Wash away the unbound antibody.

Add a colorimetric substrate for AP (e.g., NBT/BCIP) to visualize the location of the

hybridized probe.

Imaging:

Image the stained embryos using a stereomicroscope to document the expression pattern

of eftud2.
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Caption: Workflow for whole-mount in situ hybridization (WISH) in zebrafish embryos.

Quantitative Real-Time PCR (qRT-PCR) for Eftud2
Expression Analysis
This protocol is used to quantify the relative expression levels of Eftud2 mRNA in different

samples.[4][5]

RNA Extraction and cDNA Synthesis:

Extract total RNA from cells or tissues of interest.

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse

transcriptase enzyme.

Primer Design:
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Design primers specific to the Eftud2 transcript and a stable reference gene (e.g.,

GAPDH, ACTB).

Real-Time PCR:

Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) that intercalates with

double-stranded DNA.

The fluorescence intensity is measured in real-time during the PCR amplification.

Data Analysis:

Determine the cycle threshold (Ct) value for Eftud2 and the reference gene in each

sample.

Calculate the relative expression of Eftud2 using the ΔΔCt method, normalizing to the

reference gene.[5]

Western Blotting for EFTUD2 Protein Detection
This protocol is used to detect and quantify the levels of EFTUD2 protein in different samples.

[5]

Protein Extraction and Quantification:

Lyse cells or tissues to extract total protein.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA

assay).

SDS-PAGE and Protein Transfer:

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

Antibody Incubation:
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Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific to EFTUD2.

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme

(e.g., horseradish peroxidase, HRP).

Detection:

Add a chemiluminescent substrate for the enzyme and detect the signal using an imaging

system.

The intensity of the band corresponding to EFTUD2 is proportional to the amount of

protein.

Conclusion
The EFTUD2 gene exhibits a remarkable degree of evolutionary conservation, highlighting its

indispensable role in the fundamental process of pre-mRNA splicing across eukaryotes.

Studies in model organisms have been instrumental in dissecting its conserved functions and

the pathological consequences of its deficiency. The experimental protocols detailed in this

guide provide a robust framework for further investigation into the intricate roles of EFTUD2 in

development, disease, and as a potential target for therapeutic intervention. The continued

exploration of this essential spliceosomal component will undoubtedly yield further insights into

the complex regulation of gene expression and its impact on organismal health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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